1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQAAIHSAYQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and diastereoselectivity, making this method efficient for producing the desired bicyclic scaffold.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds, providing a versatile scaffold for further functionalization.
Material Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Aromatase Inhibitors
The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold has been extensively studied in aromatase inhibitors, targeting hormone-dependent cancers like breast cancer. Key analogs include:
Key Findings :
- Substituent Effects : Alkyl groups (e.g., butyl, pentyl) at position 3 enhance aromatase inhibition by 100–120-fold compared to AG, likely due to improved hydrophobic interactions with the enzyme’s active site .
- Electronic Effects: The 4-aminophenyl group in 9a provides moderate potency (Ki = 1.2 µM), while substitution with electron-withdrawing groups (e.g., fluorine) may reduce binding affinity unless compensated by steric optimization.
Fungicidal Agents
The scaffold is also utilized in agrochemicals. For example:
- Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione): A broad-spectrum fungicide effective against Botrytis cinerea and Sclerotinia sclerotiorum. The dichlorophenyl group enhances lipophilicity, improving membrane penetration .
- Hypothetical Fluorophenyl Derivative : Replacing dichlorophenyl with fluorophenyl may reduce fungicidal potency due to decreased halogen-mediated interactions but could lower environmental toxicity.
Nervous System Therapeutics
- 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane : Acts as a dopamine reuptake inhibitor, targeting conditions like chronic pain and vasomotor symptoms .
- 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane : Demonstrates similar neuroactivity, suggesting that aryl substituents at position 1 modulate target engagement .
- Fluorophenyl Analogs : The 4-fluorophenyl group’s electronegativity may enhance blood-brain barrier penetration compared to bulkier substituents, though specific data are lacking.
Biological Activity
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 205.18 g/mol
- CAS Number : 66504-49-2
The compound features a bicyclic structure that is significant in various biological interactions, particularly in enzyme inhibition and receptor binding.
1. Enzyme Inhibition
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including 1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, exhibit notable inhibitory activity against various enzymes:
- Aromatase Inhibition : Compounds related to this structure have shown promising results in inhibiting human placental aromatase, an enzyme crucial for converting androgens to estrogens. For instance, a study demonstrated that certain derivatives exhibited over 140-fold potency compared to aminoglutethimide, a clinically used aromatase inhibitor .
| Compound | IC50 (nM) | Comparison |
|---|---|---|
| 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | TBD | More potent than aminoglutethimide |
| 3-cyclohexyl derivative | <10 | >140-fold more potent than aminoglutethimide |
2. Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy, particularly in hormone-dependent tumors such as breast cancer. The ability to inhibit aromatase positions it as a candidate for endocrine therapies aimed at reducing estrogen levels in patients with estrogen-receptor positive cancers .
Case Study: Aromatase Inhibition
A detailed study synthesized several derivatives of 3-azabicyclo[3.1.0]hexane and tested their efficacy against aromatase in vitro:
- The 1R-(+)-enantiomer of a related derivative was identified as the most active form, highlighting the importance of stereochemistry in biological activity.
Research Findings Summary
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their overall therapeutic potential.
- Antidiabetic Effects : Some derivatives have shown promise in managing blood glucose levels, suggesting a multifaceted approach to treating metabolic disorders .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, and how can reaction conditions be optimized?
Answer:
The synthesis of bicyclic diones often involves cyclization strategies. For this compound, key steps may include:
- Ring-closing metathesis or intramolecular cycloaddition to form the bicyclo[3.1.0]hexane scaffold.
- Fluorophenyl group incorporation via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with 4-fluorophenylboronic acid.
- Optimization parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (low temps for stereochemical fidelity), and catalyst selection (e.g., Pd for coupling reactions). Evidence from structurally similar compounds highlights the need for anhydrous conditions to avoid hydrolysis of the dione moiety .
Basic: How should researchers validate the structural integrity and purity of this compound?
Answer:
- X-ray crystallography : Resolve absolute configuration and confirm bicyclic geometry, as demonstrated for related azabicyclo structures (e.g., (1S,5R)-1-(4-Fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride) .
- NMR spectroscopy : Use H/C NMR to verify fluorophenyl integration and absence of diastereomers. F NMR can confirm para-substitution.
- HPLC-MS : Assess purity (>95% recommended for biological assays) and detect byproducts. Ensure proper safety protocols (PPE, fume hoods) during handling due to potential toxicity .
Advanced: How can contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity) be systematically addressed?
Answer:
- Comparative binding assays : Use radioligand displacement studies (e.g., H-labeled analogs) to quantify affinity for targets like androgen receptors, as seen in procymidone analogs .
- Dose-response curves : Test across multiple concentrations (nM–µM range) to distinguish specific binding from nonspecific cytotoxicity.
- Computational modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes that may explain discrepancies .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Quantum mechanical calculations : Optimize geometry at the DFT/B3LYP level to assess electronic effects of the fluorine substituent on reactivity.
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with androgen receptors) over 100+ ns to evaluate stability of binding poses.
- Machine learning : Train models on existing azabicyclo dione datasets to predict ADMET properties or off-target effects .
Basic: What safety protocols are critical during experimental handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration, as advised for structurally similar chlorinated compounds .
Advanced: Which in vivo models are suitable for studying pharmacokinetics and metabolic stability?
Answer:
- Rodent models : Administer via intravenous/oral routes to calculate bioavailability (F%) and half-life (t). Monitor fluorophenyl metabolites via LC-MS/MS.
- Hepatic microsome assays : Use human/rat microsomes to identify cytochrome P450-mediated oxidation pathways.
- Tissue distribution studies : Radiolabel the compound (e.g., F) for PET imaging to track biodistribution, inspired by fluorine-containing analogs .
Advanced: How does stereochemical control during synthesis impact biological activity?
Answer:
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Test each isomer in bioassays to correlate stereochemistry with efficacy.
- X-ray validation : Confirm absolute configuration via single-crystal analysis, as shown for (1S,5R)-configured derivatives .
- Structure-activity relationship (SAR) : Modify substituents on the azabicyclo core to probe steric vs. electronic contributions to target engagement.
Advanced: What strategies mitigate instability of the dione moiety under physiological conditions?
Answer:
- Prodrug design : Mask the dione as a ketal or ester to enhance solubility and reduce hydrolysis.
- pH optimization : Buffer formulations to pH 7.4 to minimize ring-opening reactions.
- Accelerated stability testing : Use HPLC to monitor degradation products under high humidity/heat (40°C/75% RH for 4 weeks) .
Advanced: How can researchers resolve spectral overlap in NMR due to fluorophenyl protons?
Answer:
- F-decoupled H NMR : Suppress scalar coupling between fluorine and protons.
- 2D NMR techniques : Use HSQC or COSY to assign overlapping signals in the aromatic region.
- Isotopic labeling : Synthesize C-labeled analogs for enhanced resolution in C NMR .
Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
